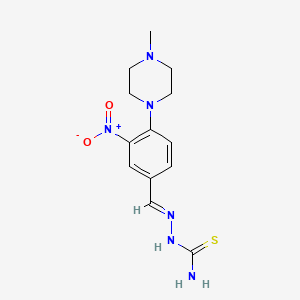![molecular formula C17H16FNO B5754033 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as FAPI, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. FAPI belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for the growth and spread of cancer cells. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents.
Synthesemethoden
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYTFQFLKGJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)


![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)

![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)


![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
